2-(4-Nitrophenyl)-2-oxoethyl 2-bromobenzoate
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Overview
Description
2-(4-Nitrophenyl)-2-oxoethyl 2-bromobenzoate is an organic compound that features both nitrophenyl and bromobenzoate functional groups
Preparation Methods
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 2-bromobenzoate typically involves the reaction of 4-nitrophenylacetic acid with 2-bromobenzoic acid under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography .
Chemical Reactions Analysis
2-(4-Nitrophenyl)-2-oxoethyl 2-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under basic conditions, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzoate moiety, using oxidizing agents like potassium permanganate.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas with palladium for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
2-(4-Nitrophenyl)-2-oxoethyl 2-bromobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology: The compound can be used in studies involving enzyme inhibition, particularly in the development of inhibitors for enzymes like tyrosinase.
Industry: The compound can be used in the production of specialty chemicals and materials, particularly those requiring specific functional groups for desired properties
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 2-bromobenzoate involves its interaction with specific molecular targets. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitrophenyl and bromobenzoate groups play crucial roles in these interactions, often forming hydrogen bonds or hydrophobic interactions with the target enzyme .
Comparison with Similar Compounds
2-(4-Nitrophenyl)-2-oxoethyl 2-bromobenzoate can be compared with similar compounds such as:
4-Bromo-2-nitrobenzoic acid: This compound shares the bromobenzoate moiety but lacks the nitrophenyl group, making it less versatile in certain chemical reactions.
2-(4-Nitrophenyl)-2-oxoethyl benzoate: This compound lacks the bromine atom, which limits its use in substitution reactions.
4-Nitrophenylacetic acid: This compound lacks the bromobenzoate moiety, making it less useful in applications requiring this functional group
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C15H10BrNO5 |
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Molecular Weight |
364.15 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-bromobenzoate |
InChI |
InChI=1S/C15H10BrNO5/c16-13-4-2-1-3-12(13)15(19)22-9-14(18)10-5-7-11(8-6-10)17(20)21/h1-8H,9H2 |
InChI Key |
HEJOAKWBMFHJGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
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